molecular formula C15H19N3O4 B6540408 2-ethoxy-N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}acetamide CAS No. 1021252-35-6

2-ethoxy-N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}acetamide

Cat. No.: B6540408
CAS No.: 1021252-35-6
M. Wt: 305.33 g/mol
InChI Key: SIURSSUHYOZWFE-UHFFFAOYSA-N
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Description

2-ethoxy-N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}acetamide is a synthetic compound with potential applications across a variety of scientific fields. This article dives into its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparisons with similar compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}acetamide typically involves multiple steps. One standard approach starts with the reaction of furan-2-carbaldehyde with hydrazine hydrate to form the hydrazone intermediate. The hydrazone is then cyclized in the presence of acetic anhydride to obtain the pyridazinone ring system. The resulting product is subsequently reacted with ethyl bromoacetate under basic conditions to introduce the ethoxy group, followed by nucleophilic substitution with 3-aminopropylamine to yield the final compound.

Industrial Production Methods

Industrial production of this compound can scale up the described synthetic routes while optimizing reaction conditions, solvent choices, and purification techniques to maximize yield and reduce costs. Standard techniques like recrystallization, column chromatography, and distillation are often employed to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions It Undergoes

2-ethoxy-N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

  • Oxidation: : The furan ring can be oxidized to form different derivatives, depending on the oxidizing agent used.

  • Reduction: : Hydrogenation can reduce the pyridazinone ring to the corresponding dihydropyridazine derivative.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate or chromium trioxide.

  • Reducing Agents: : Hydrogen gas with a palladium or platinum catalyst.

  • Substitution Conditions: : Typically, strong bases like sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.

Major Products Formed from These Reactions

  • Oxidation Products: : Furanyl ketones or carboxylic acids.

  • Reduction Products: : Dihydropyridazine derivatives.

  • Substitution Products: : Varied amide derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry

This compound serves as an intermediate in the synthesis of more complex organic molecules and can be used in the development of new chemical entities.

Biology

In biological research, 2-ethoxy-N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}acetamide can be utilized to study enzyme interactions, given its potential binding capabilities to certain biomolecules.

Medicine

The compound may be explored for its pharmacological properties, potentially as a lead compound for drug development. Its interactions with various biological targets might offer therapeutic benefits.

Industry

Industrial applications could include its use as a specialty chemical in the manufacture of advanced materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

Molecular Targets and Pathways Involved

The exact mechanism of action for 2-ethoxy-N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}acetamide is not fully elucidated. it's hypothesized to interact with specific enzymes or receptors due to its structural features. It may inhibit or activate certain molecular pathways, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Furan-2-carbaldehyde: : A precursor in the synthesis process.

  • 3-Aminopropylamine: : Another precursor.

  • Ethyl bromoacetate: : Used in similar synthetic routes for other compounds.

Highlighting Uniqueness

What sets 2-ethoxy-N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}acetamide apart from its analogs is the unique combination of the furan ring and the pyridazinone structure, coupled with an ethoxy acetamide side chain. This unique structure grants it distinct chemical and biological properties, making it a compound of significant interest in various research fields.

Properties

IUPAC Name

2-ethoxy-N-[3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4/c1-2-21-11-14(19)16-8-4-9-18-15(20)7-6-12(17-18)13-5-3-10-22-13/h3,5-7,10H,2,4,8-9,11H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIURSSUHYOZWFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NCCCN1C(=O)C=CC(=N1)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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